molecular formula C17H17BrN4O3 B2962601 6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 667404-58-2

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2962601
CAS No.: 667404-58-2
M. Wt: 405.252
InChI Key: CJILNAINDMSXPS-UHFFFAOYSA-N
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Description

The compound “6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic molecule. It contains several functional groups, including an amino group, a bromo group, a hydroxy group, a methoxy group, a pyrano group, a pyrazole group, and a carbonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of the molecular structure .

Scientific Research Applications

Corrosion Inhibition

Pyranopyrazole derivatives have been studied for their corrosion inhibition performance for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiency, attributed to their adsorption on the metal surface, thus protecting the metal from corrosion. Studies involving similar derivatives have shown high inhibition efficiency, highlighting their potential in corrosion protection applications (Yadav et al., 2016).

Antimicrobial Activity

Research into novel Schiff bases derived from pyrazole-carbonitriles reveals that these compounds exhibit remarkable antimicrobial activity. The structure-activity relationship of these compounds suggests their potential as leads for developing new antimicrobial agents. Their efficacy against a range of bacteria and fungi has been documented, indicating their broad-spectrum antimicrobial properties (Puthran et al., 2019).

Anticancer Activity

Certain pyranopyrazole derivatives have been identified for their potential anticancer activity. Research involving nanoformulations of these compounds has shown promising results in inhibiting cancer cell growth through mechanisms such as blocking the cell cycle. These findings suggest the potential of pyranopyrazole derivatives in cancer therapy, offering a new avenue for the development of anticancer drugs (Sun et al., 2019).

Material Science and Lubrication

Pyranopyrazole derivatives have also been explored for their utility in material science, particularly as multifunctional additives for lubricating oils. Their roles in improving the antioxidant, anti-rust, and anti-wear properties of lubricants have been studied, demonstrating their potential in enhancing the performance and longevity of mechanical systems (Salih & Al-Messri, 2022).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as a pharmaceutical drug, further studies could be conducted to optimize its properties and evaluate its safety and efficacy .

Properties

IUPAC Name

6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O3/c1-3-4-11-14-13(8-5-10(18)15(23)12(6-8)24-2)9(7-19)16(20)25-17(14)22-21-11/h5-6,13,23H,3-4,20H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJILNAINDMSXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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